Cas no 2034374-78-0 (2,6-difluoro-N-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}benzamide)

2,6-Difluoro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a fluorinated benzamide derivative featuring a pyrazole-pyridine hybrid scaffold. This compound exhibits potential as an intermediate or active moiety in medicinal chemistry due to its structural complexity and functional group diversity. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the pyridine and pyrazole rings contribute to π-stacking interactions and hydrogen bonding capabilities. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly in targeting kinase or receptor-based pathways. The compound's synthetic versatility allows for further derivatization, enabling the exploration of structure-activity relationships in pharmaceutical research.
2,6-difluoro-N-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}benzamide structure
2034374-78-0 structure
Product name:2,6-difluoro-N-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}benzamide
CAS No:2034374-78-0
MF:C18H16F2N4O
MW:342.342650413513
CID:6452127
PubChem ID:119102827

2,6-difluoro-N-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2,6-difluoro-N-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}benzamide
    • 2034374-78-0
    • 2,6-difluoro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide
    • AKOS026695140
    • 2,6-difluoro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
    • F6525-2372
    • 2,6-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
    • Inchi: 1S/C18H16F2N4O/c1-12-10-16(13-4-3-7-21-11-13)23-24(12)9-8-22-18(25)17-14(19)5-2-6-15(17)20/h2-7,10-11H,8-9H2,1H3,(H,22,25)
    • InChI Key: XWNTYFOOKWUUDM-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C(NCCN1C(C)=CC(C2C=NC=CC=2)=N1)=O)F

Computed Properties

  • Exact Mass: 342.12921747g/mol
  • Monoisotopic Mass: 342.12921747g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.8Ų
  • XLogP3: 2.3

2,6-difluoro-N-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6525-2372-10μmol
2,6-difluoro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034374-78-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6525-2372-50mg
2,6-difluoro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034374-78-0
50mg
$160.0 2023-09-08
Life Chemicals
F6525-2372-75mg
2,6-difluoro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034374-78-0
75mg
$208.0 2023-09-08
Life Chemicals
F6525-2372-1mg
2,6-difluoro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034374-78-0
1mg
$54.0 2023-09-08
Life Chemicals
F6525-2372-2mg
2,6-difluoro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034374-78-0
2mg
$59.0 2023-09-08
Life Chemicals
F6525-2372-15mg
2,6-difluoro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034374-78-0
15mg
$89.0 2023-09-08
Life Chemicals
F6525-2372-2μmol
2,6-difluoro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034374-78-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6525-2372-20μmol
2,6-difluoro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034374-78-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6525-2372-20mg
2,6-difluoro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034374-78-0
20mg
$99.0 2023-09-08
Life Chemicals
F6525-2372-30mg
2,6-difluoro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034374-78-0
30mg
$119.0 2023-09-08

2,6-difluoro-N-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}benzamide Related Literature

Additional information on 2,6-difluoro-N-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}benzamide

Research Brief on 2,6-difluoro-N-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}benzamide (CAS: 2034374-78-0)

The compound 2,6-difluoro-N-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}benzamide (CAS: 2034374-78-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This small molecule has garnered significant attention due to its potential therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

One of the key areas of interest is the compound's interaction with kinase targets, which play a critical role in various disease states, including cancer and inflammatory disorders. Structural analysis reveals that the pyrazole and pyridine moieties of the molecule contribute to its high affinity for specific kinase binding sites. Computational docking studies have further supported these findings, highlighting the importance of the difluorobenzamide group in stabilizing interactions with target proteins.

In vitro studies have demonstrated that 2,6-difluoro-N-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}benzamide exhibits potent inhibitory activity against a subset of kinases, with IC50 values in the low nanomolar range. These results suggest that the compound could serve as a valuable tool for probing kinase-dependent signaling pathways or as a lead compound for further drug development. Additionally, recent pharmacokinetic evaluations indicate favorable absorption and distribution profiles, although further optimization may be required to improve metabolic stability.

Recent preclinical studies have explored the therapeutic potential of this compound in animal models of disease. For instance, in a murine model of rheumatoid arthritis, administration of the compound led to a significant reduction in inflammatory markers and joint swelling. These findings are particularly encouraging and warrant further investigation in clinical settings. However, challenges such as off-target effects and potential toxicity need to be addressed in future studies.

In conclusion, 2,6-difluoro-N-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}benzamide represents a promising avenue for research in chemical biology and drug discovery. Its unique structural features and biological activity make it a compelling candidate for further development. Ongoing research efforts are expected to shed more light on its therapeutic potential and mechanistic underpinnings, paving the way for potential clinical applications.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.